(1-Formylcyclohexyl) benzoate
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Overview
Description
(1-Formylcyclohexyl) benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a cyclohexyl ring with a formyl group attached, bonded to a benzoate moiety. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Formylcyclohexyl) benzoate typically involves the esterification of (1-Formylcyclohexyl) alcohol with benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid.
Reduction: The compound can be reduced to (1-Hydroxycyclohexyl) benzoate using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: (1-Formylcyclohexyl) benzoic acid.
Reduction: (1-Hydroxycyclohexyl) benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(1-Formylcyclohexyl) benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of (1-Formylcyclohexyl) benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The formyl group can act as an electrophile, facilitating various nucleophilic addition reactions .
Comparison with Similar Compounds
Ethyl benzoate: Another ester with a similar benzoate moiety but with an ethyl group instead of a cyclohexyl ring.
Methyl benzoate: Similar structure but with a methyl group.
Benzyl benzoate: Contains a benzyl group instead of a cyclohexyl ring.
Uniqueness: (1-Formylcyclohexyl) benzoate is unique due to the presence of the formyl group attached to the cyclohexyl ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H16O3 |
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Molecular Weight |
232.27 g/mol |
IUPAC Name |
(1-formylcyclohexyl) benzoate |
InChI |
InChI=1S/C14H16O3/c15-11-14(9-5-2-6-10-14)17-13(16)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
UKQGDXZRNDYWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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